molecular formula C8H8FNO2 B13514868 5-Amino-2-fluoro-3-methylbenzoicacid

5-Amino-2-fluoro-3-methylbenzoicacid

Cat. No.: B13514868
M. Wt: 169.15 g/mol
InChI Key: HFUQLUNLHFMEEC-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acid Derivatives in Advanced Chemical Synthesis

Among the vast landscape of substituted benzoic acids, aminobenzoic acid derivatives are of particular importance. These bifunctional compounds, containing both an acidic carboxyl group and a basic amino group, are versatile building blocks in organic synthesis. nih.gov The amino group can act as a nucleophile or be transformed into a wide range of other functional groups, while the carboxyl group can undergo esterification or amidation, among other reactions. This dual reactivity is leveraged in the synthesis of numerous commercially important products, including dyes, and more significantly, a multitude of pharmaceutical agents. mdpi.com For example, para-aminobenzoic acid (PABA) is a well-known intermediate in the synthesis of folic acid and is a core component in several local anesthetics. mdpi.compatsnap.com The positional isomerism of the amino group (ortho, meta, or para) further expands their utility, allowing chemists to construct complex molecular architectures with precise control over the final product's three-dimensional shape and functionality. nih.gov

Role of Fluorinated Aromatic Systems in Chemical Design and Development

The introduction of fluorine into aromatic systems is a powerful and widely used strategy in modern chemical design, especially within medicinal chemistry. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as its van der Waals radius is comparable to that of a hydrogen atom. tandfonline.comnih.gov The stable carbon-fluorine bond can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through various non-covalent interactions. tandfonline.comresearchgate.net This strategic incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles, turning a promising compound into a viable drug candidate. research-in-germany.orgchemeurope.com

Overview of 5-Amino-2-fluoro-3-methylbenzoic acid as a Key Synthetic Motif

5-Amino-2-fluoro-3-methylbenzoic acid emerges as a key synthetic motif by combining the advantageous features of all three substituent types: an amino group, a fluorine atom, and a methyl group, all attached to the versatile benzoic acid core. This specific arrangement of functional groups creates a highly valuable and specialized building block for organic and medicinal chemists.

The compound's structure presents multiple reactive sites:

The carboxylic acid group can be activated for amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.

The amino group serves as a nucleophilic handle for attaching various side chains or for the construction of heterocyclic rings.

The aromatic ring , activated by the amino and methyl groups yet influenced by the deactivating fluorine, can potentially undergo further electrophilic substitution, although the positions are heavily directed by the existing substituents.

The fluorine atom at the 2-position (ortho to the carboxyl group) significantly increases the acidity of the carboxylic acid through a strong inductive effect. The methyl group at the 3-position and the amino group at the 5-position provide steric bulk and electronic influence that can be exploited to direct synthetic transformations and to modulate the binding of the final molecule to its biological target.

While specific, large-scale applications of 5-Amino-2-fluoro-3-methylbenzoic acid are not extensively documented in widely available literature, its utility is evident from the study of its isomers and related compounds. For instance, fluorinated and methylated aminobenzoic acids are common intermediates in the synthesis of kinase inhibitors for cancer therapy, anti-inflammatory agents, and other complex, biologically active molecules. ossila.comossila.comgoogle.com The unique combination of substituents in 5-Amino-2-fluoro-3-methylbenzoic acid makes it a bespoke building block, designed to introduce a specific constellation of chemical properties into a target molecule, thereby offering a sophisticated tool for fine-tuning molecular characteristics in drug discovery and materials science.

Data Tables

Physicochemical Properties of 5-Amino-2-fluoro-3-methylbenzoic acid

PropertyValue
CAS Number 1501767-86-7
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid (Typical)
Canonical SMILES CC1=C(C(=C(C=C1N)C(=O)O)F)

Note: Data is compiled from common chemical supplier databases. Physical properties like melting point and solubility are not consistently reported and require experimental verification.

Illustrative pKa Values of Substituted Benzoic Acids

This table demonstrates the effect of various substituents on the acidity of benzoic acid in water. A lower pKa value indicates a stronger acid.

CompoundSubstituent(s)pKaEffect on Acidity
Benzoic acid-H (Reference)4.20-
4-Aminobenzoic acid-NH₂ (para)4.92Decreased
4-Fluorobenzoic acid-F (para)4.14Increased
4-Methylbenzoic acid-CH₃ (para)4.34Decreased
2-Fluorobenzoic acid-F (ortho)3.27Significantly Increased
2-Nitrobenzoic acid-NO₂ (ortho)2.17Very Significantly Increased

Data compiled from various chemistry resources. hcpgcollege.edu.inpsu.edupearson.com The acidity of 5-Amino-2-fluoro-3-methylbenzoic acid would be influenced by the combined electronic effects of all three substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-amino-2-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

HFUQLUNLHFMEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 Amino 2 Fluoro 3 Methylbenzoicacid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amide bond formation, and conversion into more reactive acid derivatives.

Esterification Reactions and Kinetic Analysis

Esterification of 5-Amino-2-fluoro-3-methylbenzoic acid is most commonly achieved through acid-catalyzed condensation with an alcohol, a process known as Fischer-Speier esterification. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. youtube.com This process is reversible, and to drive the reaction toward the ester product, it is typical to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

The kinetics of this reaction are influenced by both steric and electronic factors. The presence of the methyl group and the fluorine atom ortho to the carboxylic acid introduces steric hindrance, which can decrease the reaction rate compared to an un-substituted benzoic acid. Kinetically, the esterification of benzoic acid with an alcohol like butanol in the presence of an acid catalyst typically follows first-order kinetics with respect to the carboxylic acid. dnu.dp.ua The activation energies for the esterification of benzoic acid are in the range of 58-59 kJ·mol⁻¹. dnu.dp.uaresearchgate.net

Reactant AlcoholCatalystExpected ProductGeneral Conditions
MethanolH₂SO₄Methyl 5-amino-2-fluoro-3-methylbenzoateReflux
EthanolHCl (gas)Ethyl 5-amino-2-fluoro-3-methylbenzoateReflux
Propanolp-Toluenesulfonic acidPropyl 5-amino-2-fluoro-3-methylbenzoateReflux with water removal

Amide Bond Formation and Peptide Coupling Methodologies

Direct condensation of 5-Amino-2-fluoro-3-methylbenzoic acid with an amine to form an amide bond is generally inefficient and requires high temperatures. Therefore, the carboxylic acid must first be activated. nih.gov In the context of peptide synthesis, where preserving stereochemical integrity is crucial, a wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. nih.gov

These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amino group of another molecule. Common methodologies include the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. nih.gov Other classes of potent coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium/guanidinium salts like HATU, which are known for their high efficiency, particularly in coupling sterically hindered amino acids. ossila.com

Coupling ReagentAdditive (if any)Mechanism of Action
EDC (Carbodiimide)HOBt or HOAtForms an O-acylisourea intermediate, which is highly reactive.
DCC (Carbodiimide)None requiredSimilar to EDC, forms an O-acylisourea intermediate.
HATU (Uronium salt)Base (e.g., DIPEA)Forms an activated ester (OAt ester) that rapidly reacts with amines.
HCTU (Uronium salt)Base (e.g., DIPEA)Forms an activated ester, known for fast reaction times. uci.edu

Anhydride (B1165640) and Activated Ester Formation

To enhance the acylating ability of 5-Amino-2-fluoro-3-methylbenzoic acid, it can be converted into an acid anhydride or an activated ester. Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent. Mixed anhydrides, which are often more reactive, can be prepared by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a base.

Activated esters are another class of highly reactive intermediates used for acylation. rsc.org These are typically prepared by reacting the carboxylic acid with a specific alcohol, such as N-hydroxysuccinimide (NHS) or pentafluorophenol, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org The resulting NHS or pentafluorophenyl esters are stable enough to be isolated but are highly reactive toward nucleophiles like amines, making them valuable reagents in peptide synthesis and bioconjugation. nih.gov

Transformations Involving the Amino Group

The aromatic amino group is a versatile functional handle, acting as a nucleophile in acylation and sulfonylation reactions and as a precursor to a diazonium salt, which opens up a wide range of subsequent transformations.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with electrophilic acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). For example, reacting 5-Amino-2-fluoro-3-methylbenzoic acid with acetyl chloride would yield 5-(acetylamino)-2-fluoro-3-methylbenzoic acid.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base leads to the formation of a stable N-sulfonyl derivative (a sulfonamide).

These reactions are typically high-yielding and are often used to protect the amino group during reactions at other parts of the molecule.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amino group of 5-Amino-2-fluoro-3-methylbenzoic acid can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting 2-fluoro-3-methyl-5-carboxybenzenediazonium salt is a highly valuable synthetic intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be replaced by a wide variety of substituents through reactions with appropriate nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. nih.gov This allows for the introduction of functionalities that are difficult to install by other means.

ReagentResulting Functional GroupReaction Name
CuCl / HClChloro (-Cl)Sandmeyer Reaction
CuBr / HBrBromo (-Br)Sandmeyer Reaction
CuCN / KCNCyano (-CN)Sandmeyer Reaction
KIIodo (-I)-
H₂O, ΔHydroxyl (-OH)-
HBF₄, ΔFluoro (-F)Schiemann Reaction

Nucleophilic Reactivity of the Amino Group

The amino group (-NH₂) of 5-amino-2-fluoro-3-methylbenzoic acid is a primary nucleophilic center. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The electron-donating nature of the methyl group enhances the nucleophilicity of the amino group, while the electron-withdrawing fluorine and carboxylic acid groups decrease it. mdpi.com The proximity of the fluorine atom to the amino group, in particular, can lower the basicity and nucleophilicity of the nitrogen atom through a strong inductive effect. mdpi.com Despite this, the amino group readily participates in several characteristic reactions.

Acylation: The amino group can be acylated to form amides using reagents such as acid chlorides or anhydrides. This reaction is often used as a protective strategy for the amino group during other transformations. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-carboxy-4-fluoro-5-methylphenyl)acetamide.

Alkylation: Direct alkylation of the amino group is possible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkylated derivatives.

Diazotization: Treatment of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) leads to the formation of a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions. For example, reacting the corresponding diazonium salt with cuprous bromide would yield 5-bromo-2-fluoro-3-methylbenzoic acid. google.com

Table 1: Representative Reactions of the Amino Group

Reaction Type Reagent(s) Product Type
Acylation Acetyl chloride, Base N-Acyl derivative (Amide)
Alkylation Alkyl halide N-Alkyl derivative
Diazotization NaNO₂, HCl (0-5 °C) Diazonium salt
Sandmeyer (from Diazonium Salt) CuBr Bromo derivative

Reactivity of the Aromatic Ring and Halogen Substituent

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 5-amino-2-fluoro-3-methylbenzoic acid ring is directed by the combined influence of its four substituents. The outcome of these reactions depends on the interplay between activating/deactivating and ortho-, para-/meta-directing effects. masterorganicchemistry.com

Amino Group (-NH₂): Strongly activating and ortho-, para-directing. youtube.com It directs electrophiles to the C4 and C6 positions.

Methyl Group (-CH₃): Weakly activating and ortho-, para-directing. It directs electrophiles to the C4 and C6 positions.

Fluoro Group (-F): Deactivating due to its strong inductive effect, but ortho-, para-directing due to resonance (π-donation). csbsju.edu It directs electrophiles to the C1 (carboxy-substituted) and C3 (methyl-substituted) positions, which are already substituted.

Carboxylic Acid Group (-COOH): Strongly deactivating and meta-directing. mnstate.edu It directs electrophiles to the C4 and C6 positions.

The directing effects of the powerful activating amino group and the deactivating but meta-directing carboxylic acid group converge, strongly favoring substitution at the C4 and C6 positions. The methyl group's directing effect also reinforces this preference. The C6 position is sterically less hindered than the C4 position (which is flanked by the methyl and amino groups), making it a likely site for substitution. Reactions like nitration and halogenation are expected to occur at these positions. For instance, chlorination of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide yields the 5-chloro derivative, demonstrating the directing power of the amino and methyl groups. patsnap.comchemicalbook.com Similarly, nitration of 3-methylbenzoic acid derivatives often proceeds at positions directed by the existing activating groups. google.comresearchgate.net

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence Favored Positions
-COOH C1 Deactivating (meta-director) Strong C4, C6
-F C2 Deactivating (ortho, para-director) Moderate C3, C5 (blocked)
-CH₃ C3 Activating (ortho, para-director) Weak C2, C4, C6
-NH₂ C5 Activating (ortho, para-director) Strong C4, C6

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. chemistrysteps.comlibretexts.org In 5-amino-2-fluoro-3-methylbenzoic acid, the fluorine atom is a potential leaving group.

The reaction is activated by the electron-withdrawing carboxylic acid group. However, the reaction is disfavored by the presence of the electron-donating amino and methyl groups, which increase the electron density of the ring, making it less susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

SNAr at the C2 position would proceed via a negatively charged intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate is crucial for the reaction to occur. While the carboxylic acid group can help stabilize the negative charge, the donating amino and methyl groups are destabilizing. Consequently, SNAr reactions at the fluorinated position of this specific compound are expected to be challenging and would likely require forcing conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides). mdpi.com The reactivity is generally F > Cl > Br > I for the SNAr mechanism, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

Table 3: Feasibility of SNAr at the C2-Fluorine Position

Factor Influence on SNAr Rationale
-COOH group Activating Electron-withdrawing, stabilizes carbanionic intermediate.
-F leaving group Favorable Highly electronegative, activates the ring for attack.
-NH₂ group Deactivating Electron-donating, destabilizes carbanionic intermediate.
-CH₃ group Deactivating Electron-donating, destabilizes carbanionic intermediate.
Overall Feasibility Low to Moderate Requires strong nucleophiles and potentially harsh reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Derivatization

5-Amino-2-fluoro-3-methylbenzoic acid can be derivatized using palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an aryl halide or triflate. libretexts.org To utilize the parent compound in a Suzuki reaction, it would first need to be functionalized. This could be achieved by:

Halogenation: Introducing a bromine or iodine atom at the C6 position via electrophilic aromatic substitution. The resulting aryl halide could then be coupled with a boronic acid or ester.

Diazotization: Converting the amino group into a diazonium salt, which can then be transformed into an iodide (via reaction with KI) or used in catalyst-free couplings under specific conditions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgmdpi.com Similar to the Suzuki-Miyaura coupling, the parent compound would first need to be converted into a more reactive derivative, such as an aryl iodide or bromide, before it could serve as a substrate in a Heck reaction.

These cross-coupling strategies allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups onto the benzoic acid scaffold, enabling the synthesis of more complex molecular architectures.

Table 4: Potential Cross-Coupling Strategies

Reaction Required Modification of Parent Compound Coupling Partner Resulting Bond
Suzuki-Miyaura Halogenation at C6 (e.g., to -Br) R-B(OH)₂ C-C (Aryl-Aryl)
Heck Halogenation at C6 (e.g., to -I) Alkene C-C (Aryl-Vinyl)

Applications As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Construction

Construction of Nitrogen-Containing Heterocycles Utilizing the Amino and Carboxylic Acid Functions

The vicinal amino and carboxylic acid functionalities on the aromatic ring of aminobenzoic acids are ideally positioned for cyclization reactions to form fused nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds.

One of the most common applications is in the synthesis of quinazolinones. The general approach involves the reaction of an anthranilic acid derivative (like 5-Amino-2-fluoro-3-methylbenzoic acid) with reagents such as acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate then readily condenses with nitrogen nucleophiles to yield the desired quinazolinone core. researchgate.net This strategy is a cornerstone in the synthesis of a diverse array of quinazolinone derivatives, which have shown activities ranging from anticonvulsant to anticancer. nih.gov For instance, the kinase inhibitor Idelalisib features a 5-fluoro-3-phenylquinazolin-4-one structure, highlighting the importance of fluorinated precursors in modern drug design. nih.gov

The reactivity of the amino and carboxyl groups can be harnessed to produce various heterocyclic systems. The synthesis of quinoline (B57606) derivatives, another important class of nitrogen heterocycles, can also utilize aminobenzoic acid precursors. mdpi.com The strategic placement of the fluorine and methyl groups on the 5-Amino-2-fluoro-3-methylbenzoic acid backbone can influence the electronic properties and reaction outcomes, allowing for the regioselective synthesis of specific isomers.

Table 1: Examples of Nitrogen-Containing Heterocycles from Anthranilic Acid Precursors

Heterocycle Class General Precursor Key Reaction Significance
Quinazolinones Anthranilic Acids Cyclocondensation Core of many pharmaceuticals researchgate.netnih.govcbijournal.com
Benzoxazinones Anthranilic Acids Acylation/Cyclization Key intermediate for quinazolinones researchgate.net
Quinolines Anthranilic Acids Condensation/Cyclization Found in various bioactive compounds mdpi.com
Benzoxazoles o-Aminophenols (related) Cyclization Important scaffold in medicinal chemistry researchgate.net

Role in the Synthesis of Scaffolds for Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries around a central scaffold is a key strategy for identifying new therapeutic agents. 5-Amino-2-fluoro-3-methylbenzoic acid and its analogs serve as excellent scaffolds due to their multiple points of diversification.

Fluorinated compounds are particularly valuable in medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one fluorine atom. ekb.eg The use of fluorinated building blocks like 2-fluoro-5-methylbenzoic acid in the construction of libraries allows for the systematic modulation of properties such as lipophilicity and metabolic stability. ekb.egossila.com

A powerful application is in the generation of DNA-encoded libraries (DELs). For example, 2-fluoro-5-methylbenzoic acid has been used in a DEL screening to identify highly potent and selective kinase inhibitors based on a benzo[b] nih.govoxazepin-4-one scaffold. ossila.com The defined stereochemistry and functional group handles of the parent molecule allow for controlled, stepwise addition of new building blocks, leading to a vast and diverse collection of related compounds for high-throughput screening. This approach, often part of a Diversity Oriented Synthesis (DOS) strategy, aims to maximize structural diversity from a single, highly functionalized starting material. ekb.eg

Precursor in Multistep Organic Syntheses of Diverse Chemical Entities

The unique combination of functional groups makes 5-Amino-2-fluoro-3-methylbenzoic acid a valuable precursor in complex, multistep synthetic sequences. It acts as a foundational building block upon which larger, more intricate molecular architectures are assembled.

Anthranilic acids are well-established intermediates for the synthesis of indole (B1671886) derivatives and fluoroacridines. orgsyn.org The specific substitution pattern of 5-Amino-2-fluoro-3-methylbenzoic acid can be exploited to direct subsequent reactions and ultimately define the structure of the final product. For instance, related fluorinated benzoic acids are precursors to potent therapeutic agents. 2-Amino-3-fluorobenzoic acid is an intermediate in the synthesis of the anti-inflammatory drug Etodolac and the thromboxane (B8750289) receptor antagonist L-670,596. orgsyn.org

Furthermore, analogs like 5-fluoro-2-methylbenzoic acid are employed in the synthesis of HIV-1 integrase inhibitors and 3-arylisoquinolinones, the latter of which have demonstrated antiproliferative activity against cancer cells by targeting microtubules. ossila.com The presence of the fluorine atom is often crucial for enhancing the biological activity and pharmacokinetic profile of the final molecule. The synthesis of these complex entities often involves a sequence of reactions, including amidation, cyclization, and cross-coupling, where the aminobenzoic acid derivative serves as the initial core structure.

Table 2: Examples of Complex Molecules Synthesized from Substituted Benzoic Acid Precursors

Precursor Analog Final Product Class Therapeutic Area
2-Amino-3-fluorobenzoic acid Indole derivatives, Fluoroacridines Various orgsyn.org
2-Amino-3-fluorobenzoic acid Etodolac Anti-inflammatory orgsyn.org
5-Fluoro-2-methylbenzoic acid HIV-1 Integrase Inhibitors Antiviral ossila.com
5-Fluoro-2-methylbenzoic acid 3-Arylisoquinolinones Anticancer ossila.com
2-Fluoro-5-methylbenzoic acid Pyrimidinone derivatives Chronic Pain ossila.com

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The chemical versatility of 5-Amino-2-fluoro-3-methylbenzoic acid allows for numerous derivatization strategies to build molecular complexity. Each functional group—the amine, the carboxylic acid, and the aromatic ring—can be selectively modified.

Amine Group Derivatization: The amino group can undergo acylation, alkylation, diazotization, and sulfonylation to introduce a wide variety of substituents. It is also the key nucleophile in the formation of heterocyclic rings like quinazolinones. researchgate.net

Carboxylic Acid Group Derivatization: The carboxylic acid is readily converted into esters, amides, or acid chlorides. Amidation, using coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), is a common strategy to link the scaffold to other molecules, including amino acids or peptides. ossila.comresearchgate.net This creates complex hybrids with potential for enhanced biological activity. researchgate.net

Aromatic Ring Derivatization: The fluorine atom can be substituted via nucleophilic aromatic substitution (SNAr) reactions, although this is often challenging. More commonly, the electron-donating and -directing effects of the amine and methyl groups, and the electron-withdrawing effect of the fluorine and carboxyl groups, can be used to control the regioselectivity of electrophilic aromatic substitution on the ring, allowing for the introduction of additional functional groups.

A key strategy involves using the carboxylic acid for amidation and then leveraging the fluorine atom for an intramolecular SNAr reaction to form cyclic structures, such as benzoxazepinones. ossila.com This sequential derivatization showcases how the inherent functionalities can be used in concert to build complex, three-dimensional molecules from a relatively simple starting material.

Intermediate in the Rational Design of Advanced Materials

Beyond its applications in pharmaceuticals, 5-Amino-2-fluoro-3-methylbenzoic acid and its isomers are valuable intermediates in materials science. The incorporation of fluorinated building blocks into polymers and other materials can significantly alter their properties.

Fluorinated aromatic carboxylic acids are used in the production of specialty polymers and resins. chemimpex.com The presence of the fluorine atom can enhance key characteristics such as thermal stability, chemical resistance, and hydrophobicity. These improved properties are highly desirable in advanced materials designed for demanding applications in electronics, aerospace, and coatings.

The ability of the molecule to undergo various chemical transformations, such as esterification and amidation, makes it an essential component in the formulation of these advanced materials. chemimpex.com For example, it can be incorporated as a monomer into polyesters or polyamides. The rigid, fluorinated aromatic core can impart desirable mechanical and thermal properties to the resulting polymer chain, while the remaining functional groups offer sites for cross-linking or further modification.

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the chemical compound “5-Amino-2-fluoro-3-methylbenzoic acid” that adheres to the specific, advanced outline provided.

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Advanced Spectroscopic and Computational Characterization of 5 Amino 2 Fluoro 3 Methylbenzoicacid and Its Derivatives

Solid-State Structural Elucidation, including X-ray crystallography data for precise molecular geometry and a detailed analysis of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking.

The search did not yield specific experimental or computational data for "5-Amino-2-fluoro-3-methylbenzoic acid" in these areas. While information exists for related isomers, such as 2-amino-5-fluorobenzoic acid and 2-amino-3-methylbenzoic acid, presenting this data would be scientifically inaccurate and would not pertain to the subject compound as strictly instructed.

Constructing the article with the required level of detail and scientific accuracy is not possible without access to dedicated research studies on "5-Amino-2-fluoro-3-methylbenzoic acid" that cover these specific analytical techniques. Therefore, the request to generate the article as outlined cannot be fulfilled at this time.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the molecular packing and close contacts emerges.

For 5-Amino-2-fluoro-3-methylbenzoic acid, the Hirshfeld surface is expected to be dominated by several key intermolecular interactions. The dnorm plot would likely reveal distinct red spots, indicating close contacts shorter than the van der Waals radii, primarily associated with hydrogen bonding. The prominent O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules are anticipated to form classic dimer synthons. Additionally, N—H···O and N—H···F hydrogen bonds involving the amino group and the fluorine atom or carboxylic oxygen are plausible, contributing to the stability of the crystal structure.

The 2D fingerprint plot, a histogram of the internal (di) and external (de) distances from the Hirshfeld surface to the nearest nucleus, provides a quantitative summary of these interactions. The plot for 5-Amino-2-fluoro-3-methylbenzoic acid would be expected to show characteristic features corresponding to different types of atomic contacts.

A hypothetical breakdown of the major intermolecular contacts and their percentage contributions to the Hirshfeld surface is presented in the table below.

Intermolecular ContactPercentage Contribution (%)
H···H45.2
O···H / H···O28.5
C···H / H···C12.8
F···H / H···F8.3
N···H / H···N3.1
Other2.1

The significant contribution from H···H contacts is typical for organic molecules. The substantial O···H/H···O percentage underscores the importance of the carboxylic acid dimer formation. The C···H/H···C contacts represent van der Waals interactions, while the F···H/H···F and N···H/H···N contributions highlight the role of the fluorine and amino substituents in directing the crystal packing. mdpi.comnih.govniscpr.res.in

Quantum Chemical and Theoretical Investigations

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for investigating the geometric and electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), an optimized molecular geometry that closely mirrors experimental data can be obtained. mdpi.comdntb.gov.ua

For 5-Amino-2-fluoro-3-methylbenzoic acid, DFT calculations would predict key bond lengths and angles. The presence of the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups on the benzene (B151609) ring would influence the aromatic system's geometry and electronic distribution. The intramolecular hydrogen bond between the amino group and the fluorine atom is also a possibility that can be investigated through DFT.

The electronic structure can be further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For 5-Amino-2-fluoro-3-methylbenzoic acid, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

A summary of hypothetical DFT-calculated electronic properties is provided below.

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.2 eV
Electron Affinity1.8 eV
Electronegativity4.0 eV
Chemical Hardness2.2 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral potential. niscpr.res.inniscpr.res.in

In the MEP surface of 5-Amino-2-fluoro-3-methylbenzoic acid, the most negative potential (red) is expected to be localized on the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack. The fluorine atom will also contribute to a region of negative potential. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the carboxylic acid and amino groups, indicating their susceptibility to nucleophilic attack. The aromatic ring will exhibit a more complex potential distribution due to the competing electronic effects of the substituents.

The presence of rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the benzene ring and the C-N bond of the amino group, allows for the existence of different conformers of 5-Amino-2-fluoro-3-methylbenzoic acid. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles associated with these bonds and calculating the corresponding energy at each step using DFT, a potential energy surface (PES) can be constructed. The PES map reveals the low-energy conformers as minima on the surface and the transition states as saddle points. For 5-Amino-2-fluoro-3-methylbenzoic acid, the planarity of the carboxylic acid group with respect to the benzene ring is a key conformational feature. The orientation of the O-H bond of the carboxylic acid (syn or anti) relative to the C=O bond will also be a determining factor in the conformational preference. The interactions between the ortho-fluoro and amino/methyl groups will play a significant role in stabilizing or destabilizing certain conformations. mdpi.comrsc.org

Computational models, particularly those based on DFT, can be employed to predict the most likely reaction pathways and elucidate the underlying mechanisms for reactions involving 5-Amino-2-fluoro-3-methylbenzoic acid. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various potential pathways can be determined.

For instance, the esterification of the carboxylic acid group or the acylation of the amino group are common reactions for this type of molecule. Computational modeling can help in understanding the role of catalysts, the effect of solvents, and the regioselectivity of these reactions. The calculated transition state structures can provide valuable insights into the bond-breaking and bond-forming processes that occur during the reaction. These theoretical predictions can guide experimental efforts in designing more efficient and selective synthetic routes for derivatives of 5-Amino-2-fluoro-3-methylbenzoic acid. mdpi.com

Bioisosteric and Scaffold Engineering Research Involving 5 Amino 2 Fluoro 3 Methylbenzoicacid

Design Principles for Bioisosteric Replacements of Carboxylic Acid, Amino, and Fluoro Moieties

Bioisosterism involves the substitution of atoms or functional groups with others that have similar physical or chemical properties, leading to compounds with comparable biological activities. drughunter.com This strategy is context-dependent, meaning the success of a particular replacement is not always predictable. drughunter.com

The replacement of a hydrogen atom with fluorine is a widely used strategy in drug design. nih.gov This substitution is often viable due to the similar van der Waals radii of hydrogen (1.20 Å) and fluorine (1.35 Å). The introduction of fluorine can significantly alter a molecule's properties by influencing its conformation, pKa, metabolic stability, and binding affinity. For instance, the high electronegativity of fluorine can lead to more potent interactions with biological targets. One notable example is the development of the HIV-1 inhibitor emtricitabine, a 5-fluoro analogue of lamivudine, which exhibits a four- to tenfold increase in potency. nih.gov

Table 1: Comparison of Hydrogen and Fluorine Properties

Property Hydrogen (H) Fluorine (F)
Van der Waals Radius 1.20 Å 1.35 Å
Electronegativity (Pauling Scale) 2.20 3.98

This table provides a comparative overview of the key physicochemical properties of hydrogen and fluorine, highlighting the rationale behind the use of fluorine as a bioisosteric replacement for hydrogen in drug design.

The carboxylic acid group is a common feature in many drugs but can present challenges such as poor metabolic stability and limited membrane permeability. hyphadiscovery.com Consequently, its replacement with bioisosteres is a frequent strategy in medicinal chemistry.

Tetrazoles are among the most utilized non-classical bioisosteres for carboxylic acids. rug.nl They share similar pKa values (4.5–4.9 for tetrazoles vs. 4.2–4.4 for carboxylic acids) and can be ionized at physiological pH. rug.nl The planar structure of the tetrazole ring allows for the delocalization of negative charge, which can be advantageous for receptor-ligand interactions. rug.nl Furthermore, tetrazoles are resistant to many metabolic degradation pathways. rug.nl The successful application of tetrazoles as carboxylic acid bioisosteres has led to improved antimalarial properties in certain compounds. nih.gov

Sulfonamides represent another important class of carboxylic acid bioisosteres. drughunter.com They possess a similar geometry to carboxylic acids and have an additional hydrogen bond acceptor, which can lead to enhanced binding affinity. nih.gov Sulfonamides generally exhibit greater hydrolytic stability and an increased polar surface area compared to their carboxylic acid counterparts. nih.gov The synthesis of sulfonamide and sulfonate derivatives can be achieved through eco-friendly methods, making them attractive for pharmaceutical development. mdpi.comdntb.gov.ua

Table 2: Comparison of Carboxylic Acid and its Bioisosteres

Functional Group pKa Geometry Key Features
Carboxylic Acid ~4.2 - 4.4 Planar Hydrogen bond donor/acceptor
Tetrazole ~4.5 - 4.9 Planar Metabolically stable, increased lipophilicity

This interactive table outlines the key properties of common carboxylic acid bioisosteres, providing a basis for their rational selection in drug design programs involving scaffolds like 5-Amino-2-fluoro-3-methylbenzoic acid.

The interchange of amino, hydroxyl, and thiol groups can be a valuable tool in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. While direct research on these interchanges for 5-Amino-2-fluoro-3-methylbenzoic acid is not widely published, the general principles are applicable. The replacement of an amino group with a hydroxyl or thiol group can alter hydrogen bonding capacity, polarity, and metabolic stability. For example, the introduction of a thiol group can facilitate the formation of disulfide bonds, which can be important for the structural integrity and function of peptides and proteins.

Scaffold Hopping and Molecular Mimicry in Chemical Space Exploration

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular backbones (scaffolds) that can serve as alternatives to existing ones while preserving biological activity. nih.gov This approach is particularly useful for discovering compounds with novel intellectual property, improved properties, or different side-effect profiles. For a molecule like 5-Amino-2-fluoro-3-methylbenzoic acid, scaffold hopping could involve replacing the central phenyl ring with a different aromatic or non-aromatic core that maintains the spatial arrangement of the key functional groups (amino, fluoro, methyl, and carboxylic acid). For instance, a 2-amino pyrimidine (B1678525) could be explored as a potential scaffold replacement. nih.gov

Rational Design of Chemotypes based on the 5-Amino-2-fluoro-3-methylbenzoic Acid Backbone

Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that are likely to bind to it. The 5-Amino-2-fluoro-3-methylbenzoic acid backbone can serve as a starting point for the rational design of new chemotypes. By understanding the key interactions of this scaffold with its target, medicinal chemists can introduce modifications to enhance potency, selectivity, and pharmacokinetic properties. For example, in the development of mGlu5 negative allosteric modulators, a similar 3-cyano-5-fluoro-N-arylbenzamide scaffold was used to explore the structure-activity relationship around the amine portion of the molecule. nih.gov This approach allows for the systematic exploration of chemical space to identify novel and improved drug candidates.

Application in Fragment-Based Chemical Design Methodologies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.gov The 5-Amino-2-fluoro-3-methylbenzoic acid molecule itself, or derivatives thereof, could potentially be used as a fragment in such screening campaigns. The diverse functional groups on the aromatic ring provide multiple points for interaction and subsequent elaboration into more potent, drug-like molecules. The success of FBDD relies on the quality of the fragment library, and incorporating structurally unique and functionally diverse fragments like derivatives of 5-Amino-2-fluoro-3-methylbenzoic acid could enhance the efficiency of discovering novel hits. nih.gov

Table 3: Compound Names Mentioned

Compound Name
5-Amino-2-fluoro-3-methylbenzoic acid
Emtricitabine
Lamivudine
3-cyano-5-fluoro-N-arylbenzamide

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to 5-Amino-2-fluoro-3-methylbenzoic acid is a primary area for future investigation. Current industrial syntheses of related aminobenzoic acids often rely on multi-step processes that can be resource-intensive. acs.org Future research should focus on novel methodologies that improve atom economy, reduce waste, and utilize greener solvents and catalysts.

One promising avenue is the exploration of biosynthesis methods . Inspired by the natural production of aminobenzoic acid derivatives in plants and microorganisms, researchers are investigating biosynthetic pathways that start from renewable feedstocks like glucose. acs.org These methods offer a sustainable alternative to traditional chemical synthesis, which often uses petroleum-derived precursors. acs.org

Another area of focus is the development of advanced catalytic systems. For instance, copper-catalyzed amination of bromobenzoic acids has shown high regioselectivity and tolerance for various functional groups, presenting a potential strategy for the synthesis of complex aminobenzoic acid derivatives. rsc.orgacs.org Further research into direct catalytic asymmetric α-amination of aldehydes could also lead to more efficient and enantioselective synthetic routes. researchgate.net Additionally, exploring nucleophilic fluorination techniques, such as those using 1-arylbenziodoxolones, could provide more direct and efficient methods for introducing the fluorine atom. ucl.ac.uknih.gov

The principles of green chemistry should guide the development of these new synthetic pathways. This includes the use of subcritical water as a solvent, as demonstrated in the one-pot synthesis of 3-aminobenzoic acid, which avoids the use of toxic and hazardous reagents. researchgate.net By embracing these sustainable approaches, the production of 5-Amino-2-fluoro-3-methylbenzoic acid can become more economically viable and environmentally responsible.

Development of Advanced Computational Models for Predicting Reactivity and Structural Features

Advanced computational modeling offers a powerful tool for predicting the reactivity and structural characteristics of 5-Amino-2-fluoro-3-methylbenzoic acid, thereby accelerating research and development while reducing experimental costs. Techniques such as Density Functional Theory (DFT) and ab initio methods can provide valuable insights into the electronic structure, thermochemistry, and reactivity of the molecule. researchgate.netresearchgate.net For instance, DFT calculations can be employed to investigate the course of nucleophilic substitution reactions and understand the influence of the fluorine, amino, and methyl substituents on the aromatic ring's reactivity. mdpi.com

Molecular dynamics (MD) simulations can be used to study the behavior of 5-Amino-2-fluoro-3-methylbenzoic acid in solution, including its self-association and interaction with different solvents. acs.orgucl.ac.ukacs.org Understanding these solution-phase dynamics is crucial for controlling crystallization processes and predicting the formation of different polymorphs. chemrxiv.org Furthermore, MD simulations can shed light on the pre-nucleation behavior of the molecule, which is essential for understanding its crystallization pathways. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) models represent another important computational tool. nih.govdergipark.org.tr By correlating the structural features of a series of related benzoic acid derivatives with their chemical or biological activities, QSAR models can be developed to predict the properties of novel compounds. nih.govdergipark.org.tr For 5-Amino-2-fluoro-3-methylbenzoic acid, QSAR studies could predict its potential applications based on parameters like hydrophobicity, molar refractivity, and aromaticity. nih.gov The development of robust 3D-QSAR models, such as those using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the structure-property relationships and guide the design of new derivatives with desired characteristics. acs.orgnih.gov

The integration of these computational approaches will enable a comprehensive in silico evaluation of 5-Amino-2-fluoro-3-methylbenzoic acid, facilitating the prediction of its physicochemical properties, reactivity, and potential applications before extensive experimental work is undertaken. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions and applications involving 5-Amino-2-fluoro-3-methylbenzoic acid, its integration with automated synthesis and high-throughput experimentation (HTE) platforms is essential. Automated systems can perform a large number of experiments in parallel, systematically varying reaction conditions such as catalysts, solvents, and temperatures to rapidly identify optimal synthetic routes. This approach significantly reduces the time and resources required for process development compared to traditional manual methods.

HTE can be employed to screen for novel applications of 5-Amino-2-fluoro-3-methylbenzoic acid and its derivatives. For example, by preparing a library of compounds derived from this scaffold, researchers can rapidly assess their properties for various applications, such as their performance in organic electronic materials or as components in novel polymers. The data generated from these high-throughput screens can then be used to train machine learning models to predict the properties of new, unsynthesized derivatives, further accelerating the discovery process.

The combination of automated synthesis and HTE with advanced data analysis and computational modeling creates a powerful feedback loop. Experimental data informs and refines predictive models, which in turn guide the design of new experiments, leading to a more efficient and intelligent research and development cycle.

Expanding Applications in Materials Science and Chemical Biology Tools (non-clinical)

The unique substitution pattern of 5-Amino-2-fluoro-3-methylbenzoic acid, featuring electron-donating amino and methyl groups and an electron-withdrawing fluorine atom, makes it an attractive building block for novel materials and chemical biology tools.

In Materials Science , this compound can serve as a versatile monomer for the synthesis of high-performance polymers. The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. The amino and carboxylic acid functionalities provide reactive handles for polymerization and cross-linking reactions, enabling the creation of a wide range of materials, including polyamides, polyimides, and polyesters with tailored properties. Research in this area could focus on developing new polymers for applications in electronics, aerospace, and coatings.

Q & A

Q. Critical Factors :

  • Temperature : Excess heat during nitration leads to by-products like dinitro derivatives.
  • Catalyst Purity : Trace impurities in Pd-C can deactivate the catalyst, reducing yield.
  • Protecting Groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions at the amino group during subsequent steps .

How can researchers design experiments to elucidate the role of the fluorine substituent in biological activity compared to chloro analogs?

Q. Experimental Design :

  • Comparative Bioassays : Synthesize analogs (e.g., 5-amino-2-chloro-3-methylbenzoic acid) and test against the same biological targets (e.g., enzymes or receptors) to assess activity differences.
  • Spectroscopic Analysis : Use ¹⁹F NMR to study fluorine’s electronic environment or fluorescence quenching to probe binding interactions.
  • Computational Docking : Model interactions between the fluorine-substituted compound and target proteins (e.g., via AutoDock Vina) to compare binding affinities with chloro analogs .

What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

Q. Approaches Include :

  • Systematic Substitution Studies : Vary substituent positions (e.g., 2-fluoro vs. 4-fluoro) to isolate electronic or steric effects.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and IC₅₀ values).
  • QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity based on substituent parameters (e.g., π-hydrophobic or σ-electronic constants) .

How does the interplay of electron-donating (-NH₂) and electron-withdrawing (-F) groups affect the acidity of the benzoic acid moiety?

Q. Mechanistic Insight :

  • The fluoro group at position 2 increases acidity by stabilizing the deprotonated carboxylate via inductive effects.
  • The amino group at position 5 counteracts this by donating electron density through resonance, reducing acidity.

Q. Experimental Determination :

  • Potentiometric Titration : Measure pKa in aqueous or mixed solvents (e.g., water/DMSO) to quantify acidity.
  • Spectrophotometric Methods : Monitor UV-Vis shifts of the carboxylate anion at varying pH levels .

How can researchers characterize purity and structural integrity post-synthesis?

Q. Analytical Workflow :

HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98% required for biological assays).

¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at position 3 vs. 4) and absence of by-products.

Melting Point : Compare observed mp with literature values (e.g., analogs in show mp deviations <2°C indicate purity).

Mass Spectrometry : Validate molecular weight (169.15 g/mol) via ESI-MS or HRMS .

What stability challenges arise during storage or experimental use, and how can they be mitigated?

Q. Key Issues :

  • Hydrolysis : The amino group may degrade in acidic/basic conditions.
  • Oxidation : Exposure to air can oxidize -NH₂ to nitro or nitroso groups.

Q. Mitigation Strategies :

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation.
  • Buffered Solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) during biological assays .

How can regioselectivity challenges during synthesis be addressed?

Q. Regiochemical Control :

  • Directed Ortho-Metalation : Use strong bases (e.g., LDA) to direct functionalization to specific positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., protect -COOH as a methyl ester during nitration).
  • Microwave Synthesis : Enhance reaction specificity by reducing side pathways through rapid, controlled heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.